[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate
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Overview
Description
Cyclosporin A Acetate is a cyclic undecapeptide with potent immunosuppressive properties. It is widely used in organ transplantation to prevent graft rejection and in the treatment of various autoimmune diseases. The compound is derived from the fungus Tolypocladium inflatum and has a unique structure that allows it to selectively inhibit T-cell activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin A Acetate involves the formation of a cyclic peptide structure. The key steps include the preparation of the enantiomerically pure amino acid (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine, followed by its incorporation into the peptide chain . The peptide is then cyclized to form the final product. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired peptide bonds.
Industrial Production Methods: Industrial production of Cyclosporin A Acetate is primarily achieved through submerged fermentation using the fungus Tolypocladium inflatum . The fermentation process is optimized to maximize the yield of the compound, and various techniques such as immobilization, mutation, and microbial stresses are employed to enhance production efficiency . The compound is then extracted and purified using high-performance liquid chromatography (HPLC) and other chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Cyclosporin A Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its structure-activity relationships .
Common Reagents and Conditions: Common reagents used in the reactions of Cyclosporin A Acetate include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of nucleophiles such as amines and thiols .
Major Products: The major products formed from these reactions include various analogues of Cyclosporin A Acetate with modified functional groups. These analogues are studied for their improved immunosuppressive activity and reduced toxicity .
Scientific Research Applications
Cyclosporin A Acetate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and cyclization reactions. In biology, it is employed to investigate the mechanisms of T-cell activation and immune response . In medicine, it is a critical drug for preventing organ transplant rejection and treating autoimmune diseases such as rheumatoid arthritis and psoriasis . Additionally, it has applications in the pharmaceutical industry for the development of new immunosuppressive agents .
Mechanism of Action
Cyclosporin A Acetate exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation . By binding to the cytosolic protein cyclophilin, Cyclosporin A Acetate forms a complex that inhibits calcineurin, thereby preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT). This inhibition blocks the transcription of interleukin-2 and other cytokines essential for T-cell proliferation and activation .
Comparison with Similar Compounds
Cyclosporin A Acetate is unique among immunosuppressive agents due to its cyclic peptide structure and selective inhibition of T-cell activation. Similar compounds include Tacrolimus (FK506) and Sirolimus (Rapamycin), which also inhibit T-cell activation but through different mechanisms . Tacrolimus binds to FK-binding protein (FKBP) and inhibits calcineurin, while Sirolimus binds to FKBP and inhibits the mammalian target of rapamycin (mTOR) pathway . These differences in mechanisms of action highlight the uniqueness of Cyclosporin A Acetate in its selective targeting of calcineurin .
Properties
Molecular Formula |
C26H47N3O5 |
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Molecular Weight |
481.7 g/mol |
IUPAC Name |
[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate |
InChI |
InChI=1S/C26H47N3O5/c1-8-10-15-19(3)25(34-20(4)30)24(29(6)7)23(32)17-14-12-11-13-16-21(31)18-28-26(33)22(9-2)27-5/h8,10,19,22,24-25,27H,9,11-18H2,1-7H3,(H,28,33)/b10-8+/t19-,22+,24?,25?/m1/s1 |
InChI Key |
BMUDPSXGUBETNP-LTBFMOQOSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)NCC(=O)CCCCCCC(=O)C(C([C@H](C)C/C=C/C)OC(=O)C)N(C)C)NC |
Canonical SMILES |
CCC(C(=O)NCC(=O)CCCCCCC(=O)C(C(C(C)CC=CC)OC(=O)C)N(C)C)NC |
Origin of Product |
United States |
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